

Molecular structure of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of 7-Bromoimidazo[1,2-a]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of **7-Bromoimidazo[1,2-a]pyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the imidazo[1,2-a]pyridine scaffold is of significant interest due to its wide range of biological activities.[\[1\]](#)[\[2\]](#)

Core Molecular Structure and Properties

7-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused ring system composed of an imidazole ring and a pyridine ring. The bromine atom is substituted at the 7th position of the bicyclic structure.

Table 1: Key Identifiers and Properties of **7-Bromoimidazo[1,2-a]pyridine**

Property	Value	Reference(s)
IUPAC Name	7-Bromoimidazo[1,2-a]pyridine	[3] [4]
Chemical Formula	C ₇ H ₅ BrN ₂	[3] [4]
CAS Number	808744-34-5	[3] [4] [5] [6]
Molecular Weight	197.03 g/mol	[4] [5] [6]
Physical Form	Solid	[5]
SMILES	Brc1ccn2ccnc2c1	[5]
InChI Key	OASOJRLJBDCVNU- UHFFFAOYSA-N	[4] [5]

Spectroscopic and Structural Data

Detailed experimental data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the precise three-dimensional structure and electronic environment of the molecule. While specific experimental reports for **7-Bromoimidazo[1,2-a]pyridine** are not readily available in public literature, this section outlines the expected data based on the analysis of related imidazo[1,2-a]pyridine compounds.

X-ray Crystallography

X-ray crystallography provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Although a specific crystal structure for **7-Bromoimidazo[1,2-a]pyridine** has not been publicly deposited, analysis would be expected to reveal a planar bicyclic system. The bond lengths and angles would be consistent with the aromatic nature of the fused rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the imidazo[1,2-a]pyridine core are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the rings.

Table 2: Predicted NMR Data for **7-Bromoimidazo[1,2-a]pyridine**

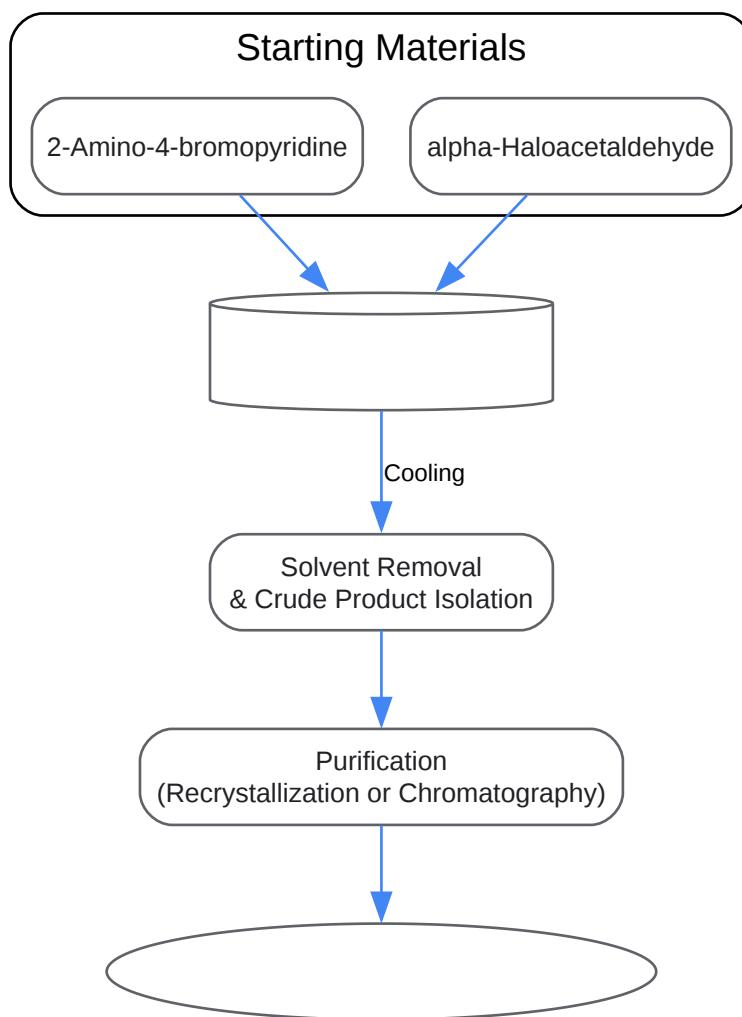
Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H-2	7.5 - 7.8	115 - 120
H-3	7.9 - 8.2	108 - 112
H-5	8.0 - 8.4	125 - 130
H-6	6.8 - 7.2	112 - 117
C-7 (Br)	N/A	110 - 115
H-8	7.8 - 8.1	120 - 125
C-8a	N/A	140 - 145

Note: These are estimated ranges based on general data for the imidazo[1,2-a]pyridine scaffold. Actual experimental values may vary. Commercial suppliers may provide lot-specific analytical data.

Experimental Protocols

The synthesis and characterization of **7-Bromoimidazo[1,2-a]pyridine** follow established methodologies for this class of heterocycles.

Generalized Synthesis Protocol

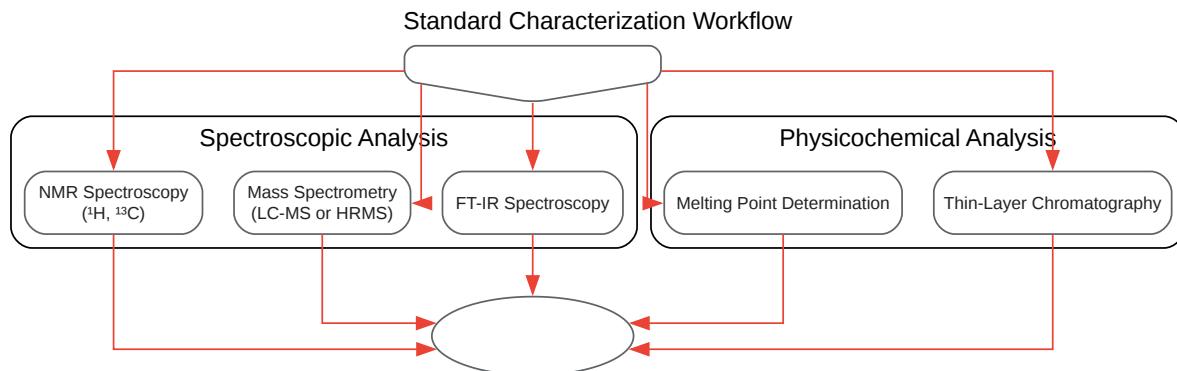

The most common route to the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound.

Methodology: Cyclocondensation Reaction

- Reactants: 2-Amino-4-bromopyridine is used as the pyridine precursor. A suitable α -halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, serves as the cyclizing agent.

- Solvent: The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF).
- Conditions: The reaction mixture is heated under reflux for several hours (typically 2-24 hours) to facilitate the cyclization.
- Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
- Purification: Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure **7-Bromoimidazo[1,2-a]pyridine** product.

Generalized Synthesis Workflow for 7-Bromoimidazo[1,2-a]pyridine



[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A standard workflow involves a combination of spectroscopic and analytical techniques.

[Click to download full resolution via product page](#)

Standard Characterization Workflow

Methodology Details:

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (197.03 g/mol) and its isotopic distribution pattern, which is characteristic of a monobrominated compound.
- NMR Spectroscopy: ^1H and ^{13}C NMR are performed to confirm the connectivity of atoms and the overall structure of the molecule.
- FT-IR Spectroscopy: Identifies the characteristic functional groups and bond vibrations within the molecule, particularly the C=N, C=C, and C-H aromatic stretches.

- Melting Point Determination: A sharp melting point indicates the purity of the synthesized compound.
- Chromatography (TLC/HPLC): Used to assess the purity of the compound and monitor the progress of the reaction and purification steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. IMidazo[1,2-a]pyridine-2-carboxylic acid, 7-broMo-, ethyl ester(1187236-18-5) 1H NMR [m.chemicalbook.com]
- 4. 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 808744-34-5|7-Bromoimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Molecular structure of 7-Bromoimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152697#molecular-structure-of-7-bromoimidazo-1-2-a-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com